Acetic acid;dodec-3-en-1-ol Acetic acid;dodec-3-en-1-ol
Brand Name: Vulcanchem
CAS No.: 38363-24-5
VCID: VC0013433
InChI: InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4)
SMILES: CCCCCCCCC=CCCO.CC(=O)O
Molecular Formula: C14H28O3
Molecular Weight: 244.375

Acetic acid;dodec-3-en-1-ol

CAS No.: 38363-24-5

Cat. No.: VC0013433

Molecular Formula: C14H28O3

Molecular Weight: 244.375

Purity: 96%

* For research use only. Not for human or veterinary use.

Acetic acid;dodec-3-en-1-ol - 38363-24-5

CAS No. 38363-24-5
Molecular Formula C14H28O3
Molecular Weight 244.375
IUPAC Name acetic acid;dodec-3-en-1-ol
Standard InChI InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4)
Standard InChI Key XVJLBEOUWYKBDQ-UHFFFAOYSA-N
SMILES CCCCCCCCC=CCCO.CC(=O)O

Chemical Identity and Structure

Basic Information

Acetic acid;dodec-3-en-1-ol is identified by the molecular formula C₁₄H₂₈O₃ and has a molecular weight of 244.37 g/mol . It is essentially a 1:1 mixture of acetic acid (C₂H₄O₂) and dodec-3-en-1-ol (C₁₂H₂₄O) . The compound can be represented in several systems of chemical nomenclature, as outlined in Table 1.

Table 1: Chemical Identifiers of Acetic acid;dodec-3-en-1-ol

Identifier TypeValue
PubChem CID71360582
Molecular FormulaC₁₄H₂₈O₃
Molecular Weight244.37 g/mol
InChIInChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4)
InChIKeyXVJLBEOUWYKBDQ-UHFFFAOYSA-N
SMILESCCCCCCCCC=CCCO.CC(=O)O

Physical and Chemical Properties

Physical Characteristics

While comprehensive physical data specific to Acetic acid;dodec-3-en-1-ol is limited in the scientific literature, properties can be inferred from its constituent components and related structures. The compound likely exists as a clear liquid at standard temperature and pressure, given the physical states of both acetic acid and medium-chain alcohols.

Chemical Reactivity

The chemical behavior of Acetic acid;dodec-3-en-1-ol would be influenced by both its acidic and alcoholic components:

  • Acidity: The acetic acid component contributes acidic character with a pKa value of approximately 4.76 .

  • Hydrogen Bonding: Both components can participate in hydrogen bonding, with acetic acid known to form dimers through hydrogen bonds, particularly in the vapor phase and in non-hydrogen-bonding solvents .

  • Double Bond Reactivity: The carbon-carbon double bond at the 3-position in the dodecenol component presents a site for potential reactions such as hydrogenation, oxidation, or addition reactions.

Related Compounds and Structural Analogs

Comparison with Structurally Similar Compounds

Acetic acid;dodec-3-en-1-ol belongs to a family of compounds that include unsaturated alcohols and their acetic acid combinations. Table 2 presents a comparison of this compound with related structures found in chemical databases.

Table 2: Comparison of Acetic acid;dodec-3-en-1-ol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Acetic acid;dodec-3-en-1-olC₁₄H₂₈O₃244.37Reference compound
(Z)-Dodec-3-en-1-olC₁₂H₂₄O184.32Alcohol component without acetic acid
Acetic acid;oct-3-en-1-olC₁₀H₂₀O₃188.26Shorter carbon chain (C8 vs C12)
Acetic acid;but-3-en-1-olC₆H₁₂O₃132.16Much shorter carbon chain (C4 vs C12)
Acetic acid;dodec-10-en-1-olC₁₄H₂₈O₃244.37Double bond at position 10 vs position 3

Isomeric Forms

The dodecenol component of this compound can exist in different isomeric forms based on:

  • Positional isomerism: The double bond can occur at different positions along the carbon chain.

  • Geometric isomerism: The double bond can adopt either Z (cis) or E (trans) configuration.

Research on related compounds indicates that the Z-configuration is often biologically significant, particularly in compounds serving as insect pheromones .

Synthesis and Production Methods

Synthetic Route Evidence

Synthesis methods for related compounds can provide insights into potential production methods. For example, the acetylation of alcohols typically follows a procedure involving:

  • Dissolution of the alcohol in anhydrous dichloromethane

  • Addition of a base such as triethylamine

  • Dropwise addition of acetic anhydride or acetyl chloride at 0°C

  • Warming to room temperature and stirring for several hours

  • Quenching, extraction, and purification steps

This general synthetic approach could potentially be adapted for the synthesis of dodec-3-en-1-yl acetate, which is related to but distinct from the 1:1 complex of acetic acid and dodec-3-en-1-ol.

Analytical Characterization Methods

Identification Techniques

Standard analytical methods that would likely be employed for characterization of Acetic acid;dodec-3-en-1-ol include:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

    • Infrared (IR) spectroscopy to identify functional groups

    • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • Chromatographic Methods:

    • Gas Chromatography (GC) for purity determination

    • High-Performance Liquid Chromatography (HPLC) for separation and quantification

Structure Verification

Specific spectral data expected for Acetic acid;dodec-3-en-1-ol would include:

  • ¹H NMR signals characteristic of:

    • Vinyl protons at the C=C double bond

    • Methyl protons of the acetic acid component

    • Methylene protons adjacent to the hydroxyl group

    • Methylene and methyl protons of the hydrocarbon chain

  • ¹³C NMR signals characteristic of:

    • Carbonyl carbon from acetic acid

    • Olefinic carbons of the double bond

    • Carbon attached to the hydroxyl group

    • Aliphatic carbons of the chain

Research Status and Future Directions

Current Research Status

The available scientific literature indicates that Acetic acid;dodec-3-en-1-ol has been cataloged in chemical databases , but extensive research specifically focusing on this compound appears limited. The compound is documented in sources such as PubChem and EPA DSSTox, suggesting interest in cataloging and potentially studying its properties.

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